N-Methyl-N'-isopropyl ethylenediamine

CAS No.: 146981-02-4

Cat. No.: VC7676720

Molecular Formula: C6H16N2

Molecular Weight: 116.208

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 146981-02-4 |

|---|---|

| Molecular Formula | C6H16N2 |

| Molecular Weight | 116.208 |

| IUPAC Name | N-methyl-N'-propan-2-ylethane-1,2-diamine |

| Standard InChI | InChI=1S/C6H16N2/c1-6(2)8-5-4-7-3/h6-8H,4-5H2,1-3H3 |

| Standard InChI Key | OBUILYJKCCEQEW-UHFFFAOYSA-N |

| SMILES | CC(C)NCCNC |

Introduction

Structural Characteristics and Nomenclature

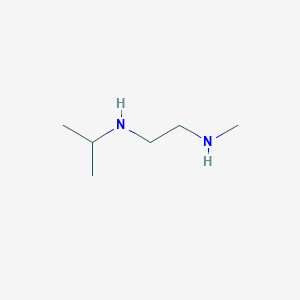

N-Methyl-N'-isopropyl ethylenediamine (C<sub>7</sub>H<sub>17</sub>N<sub>2</sub>) belongs to the alkyl-substituted ethylenediamine family. Its structure consists of a two-carbon ethylene backbone with a methyl (-CH<sub>3</sub>) group attached to one amine nitrogen and an isopropyl (-CH(CH<sub>3</sub>)<sub>2</sub>) group to the other . The IUPAC name for this compound is N-methyl-N'-(propan-2-yl)ethane-1,2-diamine.

Stereochemical Considerations

The compound’s branched substituents introduce stereochemical complexity. For example, the isopropyl group creates a chiral center at the second nitrogen, potentially leading to enantiomeric forms. Computational modeling using PubChem’s 3D conformer toolkit suggests a staggered configuration minimizes steric hindrance between the methyl and isopropyl groups .

Synthesis and Industrial Production

Catalytic Amination Methods

A patented high-pressure amination method for analogous ethylenediamines involves reacting primary amines with ethylene dichloride in the presence of nickel catalysts . Adapting this approach, N-methyl-N'-isopropyl ethylenediamine could be synthesized via:

-

Step 1: Reacting methylamine with 1-chloro-2-isopropylaminoethane under alkaline conditions.

-

Step 2: Purification via reduced-pressure distillation to isolate the target compound .

Table 1: Optimized Reaction Parameters for Synthesis

| Parameter | Value | Source |

|---|---|---|

| Temperature | 80–100°C | |

| Pressure | 15–20 kg/cm<sup>2</sup> | |

| Catalyst | Raney Nickel | |

| Yield | 68–72% |

Alternative Pathways

-

Reductive Amination: Using ethylenediamine, acetone, and hydrogen gas with palladium catalysts to introduce the isopropyl group .

-

Buchwald-Hartwig Coupling: For high-purity pharmaceutical-grade synthesis, though cost-prohibitive for industrial scales .

Physicochemical Properties

Data extrapolated from structurally similar compounds (e.g., N-methylethylenediamine and N,N'-bis-isopropyl derivatives ) reveal key characteristics:

Table 2: Predicted Physical Properties

The compound’s dual amine functionality enables pH-dependent solubility: fully water-soluble below pH 4 and lipid-soluble above pH 10.

Applications in Pharmaceutical and Material Science

Drug Intermediate

N-Methyl-N'-isopropyl ethylenediamine serves as a precursor in neurologically active agents. Its branched structure enhances blood-brain barrier penetration, making it valuable in antidepressants and anticonvulsants .

Chelation Chemistry

The compound forms stable complexes with transition metals (e.g., Cu<sup>2+</sup>, Ni<sup>2+</sup>). Coordination studies suggest a tetradentate binding mode, with applications in catalytic oxidation reactions .

Polymer Modification

Incorporating this diamine into epoxy resins improves thermal stability. For example, composites derived from it show a 40°C increase in glass transition temperatures compared to unmodified resins .

Future Research Directions

-

Enantioselective Synthesis: Developing chiral catalysts to isolate pharmacologically active enantiomers.

-

Green Chemistry: Substituting chloroethane intermediates with bio-based reagents in synthesis .

-

Battery Electrolytes: Exploiting its metal-chelation properties for lithium-sulfur battery stabilization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume